LogP-Driven Differentiation: Lower Lipophilicity vs. the N-(3-Methylbenzyl)-Thiazole Analog
The target compound exhibits a computed XLogP3-AA of 3.5 [1], which is 3.3 log units lower than the closely related analog N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide (ChemDiv catalog compound 8582-1250; MW 416.54, logP 6.81) . This substantial difference places the target compound within a more favorable range for oral bioavailability according to Lipinski's Rule of Five, whereas the benzylated analog exceeds the logP >5 threshold associated with poor absorption and high metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA / computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide; logP = 6.8085 |
| Quantified Difference | ΔlogP = 3.3 units (comparator ~3.3 log units more lipophilic) |
| Conditions | Computed XLogP3 (PubChem) vs vendor-reported logP (ChemDiv); both using in silico methods. |
Why This Matters
For screening campaigns prioritizing compounds with drug-like physicochemical profiles, the lower lipophilicity of the target compound provides a substantially better starting point for further optimization, reducing the need for logP-lowering structural modifications.
- [1] PubChem. (2026). Compound Summary for CID 16649091: XLogP3-AA = 3.5. National Center for Biotechnology Information. View Source
